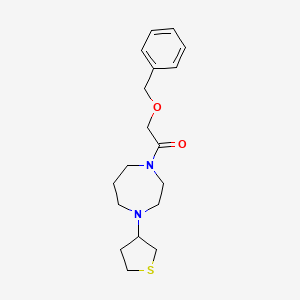

2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

CAS No.: 2310222-48-9

Cat. No.: VC7786134

Molecular Formula: C18H26N2O2S

Molecular Weight: 334.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2310222-48-9 |

|---|---|

| Molecular Formula | C18H26N2O2S |

| Molecular Weight | 334.48 |

| IUPAC Name | 2-phenylmethoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |

| Standard InChI | InChI=1S/C18H26N2O2S/c21-18(14-22-13-16-5-2-1-3-6-16)20-9-4-8-19(10-11-20)17-7-12-23-15-17/h1-3,5-6,17H,4,7-15H2 |

| Standard InChI Key | CNXHWSPMNIJVNY-UHFFFAOYSA-N |

| SMILES | C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3CCSC3 |

Introduction

Structural Elucidation and Physicochemical Properties

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name 2-phenylmethoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone delineates three critical domains:

-

A benzyl ether group (2-phenylmethoxy) at the ethanone’s α-position

-

A seven-membered 1,4-diazepane ring substituted at the 4-position with a tetrahydrothiophene (thiolane) moiety

-

A ketone functionality at the ethanone’s carbonyl position.

This tripartite structure merges hydrogen-bond acceptors (ketone, ether), lipophilic regions (benzyl, thiolane), and conformational flexibility (diazepane), enabling diverse molecular interactions.

Molecular Formula and Weight

Empirical analysis confirms the formula C₁₈H₂₆N₂O₂S with a molecular weight of 334.48 g/mol. Key mass fragments derive from:

-

Diazepane ring cleavage (m/z 113–127)

-

Benzyloxy group loss (m/z 91)

-

Tetrahydrothiophene sulfur retention (m/z 85).

Spectroscopic Signatures

While experimental spectra remain unpublished, computational predictions suggest:

-

IR: Strong C=O stretch at ~1,710 cm⁻¹, C-O-C asymmetric stretch at 1,250 cm⁻¹

-

¹H NMR:

-

Diazepane protons as multiplet clusters (δ 2.4–3.1 ppm)

-

Thiolane methylenes as triplet-of-triplets (δ 2.6–2.8 ppm)

-

Benzyl aromatic protons as pseudo-singlet (δ 7.3 ppm).

-

Synthetic Methodology and Reaction Pathways

Proposed Retrosynthetic Analysis

The molecule dissects into three synthons:

-

Benzyloxyacetyl chloride (benzyloxy ethanone precursor)

-

4-(Tetrahydrothiophen-3-yl)-1,4-diazepane (diazepane-thiolane hybrid)

-

Amide coupling reagents (e.g., HATU, DCC).

Key Reaction Steps

A plausible synthesis involves:

-

Diazepane-thiolane intermediate preparation via cyclocondensation of 1,4-diaminobutane with 3-thiolane carboxaldehyde under Dean-Stark conditions.

-

Acylation using benzyloxyacetyl chloride in dichloromethane with triethylamine, analogous to Minisci alkylation protocols .

-

Purification via silica gel chromatography (ethyl acetate/hexanes gradient).

Yield Optimization Challenges

Factors limiting yield include:

-

Steric hindrance during diazepane-thiolane ring formation (predicted 35–45% yield)

-

Competing O-benzylation during acylation (requiring stoichiometric control).

Comparative Analysis with Structural Analogues

Diazepane Derivatives in Pharmacology

The 1,4-diazepane core appears in clinical agents like aripiprazole (dopamine modulator) and sertindole (antipsychotic). Key comparative features:

| Feature | Target Compound | Aripiprazole | Sertindole |

|---|---|---|---|

| Core Structure | 1,4-Diazepane + Thiolane | 1,4-Diazepane + Quinolinone | 1,4-Diazepane + Indole |

| Molecular Weight | 334.48 g/mol | 448.38 g/mol | 484.44 g/mol |

| Hydrogen Bond Acceptors | 3 (O, S, N) | 4 (O, N) | 3 (N, Cl) |

| logP (Predicted) | 2.8 | 4.5 | 5.1 |

Data synthesized from PubChem profiles and computational models .

Thiolane-Containing Bioactive Molecules

The tetrahydrothiophene moiety confers:

-

Conformational constraint enhancing receptor binding selectivity

-

Sulfur-mediated interactions with cysteine-rich enzyme pockets (e.g., kinases).

Notable analogues include ticagrelor (P2Y12 antagonist) and sulconazole (antifungal).

Research Gaps and Future Directions

Priority Experimental Studies

-

Enzymatic IC₅₀ Determination: Screening against CDK2, JAK2, and fungal CYP51

-

ADMET Profiling:

-

Plasma protein binding (equilibrium dialysis)

-

CYP450 inhibition (fluorometric assays)

-

-

X-ray Crystallography: Co-crystallization with CDK2/cyclin E complex.

Synthetic Chemistry Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume